molecular formula C14H28P2 B12514242 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane CAS No. 137037-64-0

1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane

Cat. No.: B12514242
CAS No.: 137037-64-0
M. Wt: 258.32 g/mol
InChI Key: IRCDUOCGSIGEAI-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane is a chemical compound belonging to the class of phospholanes. Phospholanes are five-membered ring compounds containing phosphorus. This particular compound is characterized by the presence of two 2,5-dimethylphospholane groups connected by an ethyl bridge. It is known for its applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane typically involves the following steps:

    Formation of 2,5-Dimethylphospholane: This can be achieved through the reaction of 2,5-dimethyl-1,3-butadiene with a phosphorus trihalide (such as phosphorus trichloride) in the presence of a base.

    Ethylation: The resulting 2,5-dimethylphospholane is then reacted with an ethylating agent (such as ethyl bromide) to introduce the ethyl bridge.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkylating or acylating agents.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Reduced phospholane derivatives.

    Substitution: Substituted phospholane derivatives.

Scientific Research Applications

1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane has several scientific research applications:

    Catalysis: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: The compound is used in the development of new materials with unique properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane involves its interaction with molecular targets through its phosphorus atoms. The compound can coordinate with metal centers in catalytic reactions, facilitating various transformations. The ethyl bridge and dimethyl groups provide steric and electronic effects that influence its reactivity and selectivity.

Comparison with Similar Compounds

  • 1,2-Bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]benzene
  • 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene monooxide

Comparison: 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane is unique due to its ethyl bridge, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.

Properties

IUPAC Name

1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28P2/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCDUOCGSIGEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1CCP2C(CCC2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609223
Record name 1,1'-(Ethane-1,2-diyl)bis(2,5-dimethylphospholane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137037-64-0
Record name 1,1'-(Ethane-1,2-diyl)bis(2,5-dimethylphospholane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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